molecular formula C10H9FN2O2S B1426149 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1351623-35-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1426149
M. Wt: 240.26 g/mol
InChI Key: YPRJGYAQZGOOAW-UHFFFAOYSA-N
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Description

The compound “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is likely to be a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzothiazole ring substituted with a fluorine atom at the 4-position and a methylglycine group. The presence of the fluorine atom and the methylglycine group could significantly influence the compound’s chemical properties and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Enantiomeric Separation and Determination

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine derivatives have been utilized in enantiomeric separations of D,L-amino acids. This involves using fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for high-performance liquid chromatography (HPLC). Such separations play a crucial role in understanding the stereochemistry and biological activity of amino acids in various samples, including biological ones (Fukushima et al., 1995).

Synthesis and Pharmacological Properties

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine compounds have been synthesized for their potential antitumor properties. Studies focus on the synthesis of fluorinated benzothiazoles and their cytotoxic effects in vitro. This research provides insights into the development of new therapeutic agents (Hutchinson et al., 2001).

Reactivity in Organic Synthesis

This compound serves as a building block for Julia olefination, leading to the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. Its role in organic synthesis demonstrates the versatility of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine in creating diverse molecular structures (Ghosh et al., 2009).

Methylglyoxal Research

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is relevant in research on methylglyoxal (MG), a reactive alpha-oxoaldehyde. This research helps understand MG's role in diabetes and neurodegenerative diseases, as well as its formation in foodstuffs and beverages (Nemet et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could potentially have interesting biological properties .

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJGYAQZGOOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
Reactant of Route 6
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

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